

Physicochemical Properties of 5-Methylisoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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Introduction

5-Methylisoxazole is a heterocyclic organic compound with the chemical formula C₄H₅NO. As a substituted isoxazole, it serves as a crucial building block in medicinal chemistry and drug development due to the isoxazole ring's role as a bioisostere for various functional groups.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **5-methylisoxazole**, detailed experimental protocols for their determination, and relevant synthesis and characterization data.

Physicochemical Data

The fundamental physicochemical properties of **5-methylisoxazole** are summarized in the table below for easy reference and comparison. These properties are critical for predicting the behavior of the molecule in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NO	[2][3]
Molecular Weight	83.09 g/mol	[2][3][4]
Boiling Point	116-122 °C	[5]
Density	1.0224 g/cm ³ at 20 °C	[5]
pKa (Predicted)	Not explicitly available for 5-methylisoxazole. The pKa of 5-methylisoxazole-3-carboxylic acid is predicted to be 3.46±0.10.	
logP (Computed)	0.5	[4]
Appearance	Liquid	Inferred from boiling point
Solubility	Soluble in organic solvents such as DMSO and methanol.	[6]
CAS Number	5765-44-6	[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and the synthesis of **5-methylisoxazole** are provided below.

Synthesis of 5-Methylisoxazole

Principle: The synthesis of **5-methylisoxazole** can be achieved through the condensation and cyclization reaction of a β -dicarbonyl compound or its equivalent with hydroxylamine. A general and effective method involves the reaction of hydroxylamine hydrochloride with acetylacetone or a precursor.

Experimental Workflow:



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Caption: Synthetic workflow for **5-methylisoxazole**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.
- Addition of Reagents: To the stirred solution, add acetylacetalddehyde dimethyl acetal (1.0 equivalent) and a catalytic amount of a suitable acid (e.g., hydrochloric acid).
- Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
- Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
- Purification: Purify the crude product by distillation to obtain pure **5-methylisoxazole**.

Determination of Partition Coefficient (logP) by Shake-Flask Method

Principle: The shake-flask method is a classical technique to determine the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the concentrations of the solute in the two phases at equilibrium.

[7][8]

Experimental Workflow:

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Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

- Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
- Sample Preparation: Prepare a stock solution of **5-methylisoxazole** in the water-saturated n-octanol phase at a known concentration.
- Partitioning: In a separatory funnel, add a known volume of the **5-methylisoxazole** stock solution and a known volume of the n-octanol-saturated water.
- Equilibration: Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure equilibrium is reached. Allow the phases to separate completely.
- Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.
- Analysis: Determine the concentration of **5-methylisoxazole** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pK_a) of a substance. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pK_a corresponds to the pH at the half-equivalence point.[9][10]

Experimental Workflow:



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Caption: Workflow for pK_a determination by potentiometric titration.

Detailed Protocol:

- Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- Sample Preparation: Prepare a dilute aqueous solution of **5-methylisoxazole** of known concentration (e.g., 0.01 M). If the compound has low water solubility, a co-solvent such as methanol or DMSO may be used, and the pK_a can be extrapolated to 100% aqueous solution.
- Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
- Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative). The pK_a is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of **5-methylisoxazole**.

Spectroscopic Data	Key Features	Source(s)
¹ H NMR (CDCl ₃)	δ (ppm): 2.39 (s, 3H, CH ₃), 5.93 (d, 1H, H-4), 8.02 (d, 1H, H-3)	[11]
¹³ C NMR (CDCl ₃)	δ (ppm): 11.9 (CH ₃), 100.9 (C- 4), 150.5 (C-3), 168.8 (C-5)	[11]
IR (Neat)	Characteristic peaks for C-H, C=N, C=C, and N-O stretching and bending vibrations.	[11]

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of **5-methylisoxazole**, a compound of significant interest in pharmaceutical and chemical research. The presented data and detailed experimental protocols are intended to support researchers and scientists in their work with this versatile heterocyclic molecule. The provided workflows and diagrams offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting.

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